2-chloro-5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-5-nitro-N-(4-phenyldiazenylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O4S/c19-17-11-10-16(23(24)25)12-18(17)28(26,27)22-15-8-6-14(7-9-15)21-20-13-4-2-1-3-5-13/h1-12,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYMHOCHSBPUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201037640 | |
| Record name | Benzenesulfonamide, 2-chloro-5-nitro-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201037640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463353-01-7 | |
| Record name | Benzenesulfonamide, 2-chloro-5-nitro-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201037640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of chlorobenzene to produce 2-chloro-5-nitrobenzene. This intermediate is then subjected to a diazotization reaction followed by coupling with 4-phenyldiazenylphenylamine to form the final product. The reaction conditions often include the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are increasingly being adopted to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of corresponding amines.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
2-chloro-5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The nitro group, in particular, plays a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The target compound’s nitro and azo groups may require multi-step synthesis, similar to compound 17 (94% yield via hydrazine coupling) . Heterocyclic systems (e.g., triazole in compound 22) often result in lower yields (49–68%) due to cyclization complexity .
- In contrast, methoxy groups in ’s compound improve COX-2 binding via electron-donating effects .
- Molecular Weight : The target compound (C₁₉H₁₄ClN₅O₄S; MW ~463.9) is heavier than ’s pyrazole derivative (MW 389.9), which may impact pharmacokinetics .
Key Observations :
- COX-2 Inhibition: highlights that sulfonamides with extended π-systems (e.g., ethenyl-quinazolinone) exhibit COX-2 inhibition, suggesting the target compound’s azo group could similarly engage in π-π interactions .
- Antimicrobial Potential: Compounds with nitro groups (e.g., compound 17) are often explored for antimicrobial activity due to their ability to disrupt microbial electron transport .
- Divergent Applications : Unlike Chlorthalidone (a diuretic), the target compound’s azo and nitro groups likely steer it toward anti-inflammatory or antimicrobial roles .
Physicochemical Property Analysis
- Solubility: The nitro and sulfonamide groups in the target compound may reduce solubility in nonpolar solvents compared to ’s pyrazole derivative, which lacks strong electron-withdrawing substituents .
- Thermal Stability : High melting points in nitro-containing compounds (e.g., 227°C for compound 17) suggest the target compound may similarly exhibit robust thermal stability .
Biological Activity
The compound 2-chloro-5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and efficacy in various biological assays.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis typically involves the reaction of 2-chloro-5-nitroaniline with appropriate diazotization and coupling reactions to introduce the diazenyl group. These reactions are often conducted in the presence of bases such as pyridine to facilitate the formation of the sulfonamide linkage.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folic acid synthesis, a pathway critical for bacterial growth and replication.
Antidiabetic Properties
Recent studies have highlighted the potential of this compound as an antidiabetic agent. In vitro assays demonstrated that it inhibits α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. The compound's inhibitory activity was quantified, showing an IC50 value of approximately , indicating potent enzyme inhibition compared to standard drugs like acarbose (IC50 = ) .
Anticancer Activity
Sulfonamide derivatives have also been investigated for their anticancer properties. The compound may induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and modulation of cell cycle regulators. In vitro studies suggest that it can inhibit the proliferation of cancer cell lines, making it a candidate for further development in cancer therapy.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The nitro group can be reduced to form reactive intermediates that inhibit key enzymes involved in metabolic pathways.
- Reactive Oxygen Species Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Molecular Interactions : Structure-activity relationship (SAR) studies suggest that modifications to the phenyl rings can enhance binding affinity to target proteins.
Study 1: Antimicrobial Efficacy
A study conducted on a series of sulfonamide derivatives, including our compound, revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with minimum inhibitory concentrations (MIC) ranging from to .
Study 2: Antidiabetic Activity
In a comparative study on various sulfonamide derivatives for their α-glucosidase inhibitory effects, this compound was identified as one of the most potent inhibitors with an IC50 value significantly lower than many existing antidiabetic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide, and how can purity be ensured?
- Methodology :
- Diazo Coupling : React 4-aminophenyl derivatives with nitrobenzene diazonium salts under controlled pH (4–6) and low temperature (0–5°C) to form the azo linkage .
- Sulfonamide Formation : Introduce the sulfonamide group via nucleophilic substitution using chlorosulfonic acid, followed by amine coupling. Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity using HPLC (>98%) .
- Characterization : Confirm structure via H/C NMR (amide proton at δ 10–12 ppm, aromatic signals), FT-IR (S=O stretch ~1350 cm), and elemental analysis .
Q. Which analytical techniques are most effective for structural elucidation of this compound?
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement (R-factor < 0.05). The diazenyl group often induces planar geometry, requiring high-resolution data (<1.0 Å) to resolve potential disorder .
- Solution-State NMR : Use DMSO-d6 as solvent to detect sulfonamide NH protons (broad singlet at δ ~10.5 ppm) and aromatic splitting patterns .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation pathways (e.g., loss of NO2 or Cl groups) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial Testing : Perform broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The nitro group may enhance redox-mediated toxicity .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC50 values with control sulfonamides to assess selectivity .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be studied experimentally?
- Kinetic Isotope Effects (KIE) : Use deuterated analogs (e.g., D-labeled diazenyl group) to probe rate-determining steps in azo bond formation .
- Intermediate Trapping : Employ LC-MS to identify transient species (e.g., nitroso intermediates) under varying pH and temperature .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Substituent Variation : Synthesize analogs with modified nitro (e.g., cyano) or chloro groups. Test bioactivity to identify critical pharmacophores .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with antimicrobial potency .
Q. How can computational docking predict its interaction with biological targets?
- Target Selection : Focus on enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase II). Use AutoDock Vina for rigid-flexible docking, assigning partial charges via AMBER forcefields .
- Binding Mode Analysis : The nitro group may form hydrogen bonds with active-site residues (e.g., Thr199 in carbonic anhydrase), while the diazenyl group engages in π-π stacking .
Q. How should conflicting bioactivity data from different studies be resolved?
- Reproducibility Checks : Validate assay conditions (e.g., serum concentration in cell culture, solvent DMSO < 0.1%).
- Orthogonal Assays : Confirm cytotoxicity via both MTT and apoptosis markers (Annexin V/PI staining) to rule out false positives .
Q. What crystallographic challenges arise with this compound, and how are they addressed?
- Disorder Modeling : Use SHELXL restraints (ISOR, DELU) to refine disordered nitro or diazenyl groups. Apply twin refinement (TWIN/BASF) if twinning is detected .
- Thermal Motion : Low-temperature data collection (100 K) reduces atomic displacement parameters (ADPs) for heavy atoms (Cl, S) .
Q. How can environmental stability be assessed under varying conditions?
- Degradation Studies : Expose to UV light (λ = 254 nm) or acidic/basic buffers (pH 2–12). Monitor decomposition via HPLC and identify products (e.g., nitro reduction to amine) .
- Oxidative Stability : Use H2O2 or Fenton’s reagent to simulate radical-mediated degradation. LC-MS/MS can detect sulfonic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
